molecular formula C12H28O4Si2 B14389073 4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene CAS No. 90054-58-3

4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene

Cat. No.: B14389073
CAS No.: 90054-58-3
M. Wt: 292.52 g/mol
InChI Key: WYMQBNKGHLKCCU-UHFFFAOYSA-N
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Description

4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene is a unique organosilicon compound characterized by its complex structure, which includes multiple ether and silane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene typically involves the reaction of diethoxy compounds with tetramethyl disiloxane under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the desired product. The process requires precise temperature control and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, utilizing larger reactors and more efficient catalysts. The process must ensure high purity and yield, often achieved through continuous monitoring and optimization of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler silane compounds.

    Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silane compounds.

Scientific Research Applications

4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of specialized coatings and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4,5-Diethoxy-2,2,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene exerts its effects involves interactions with molecular targets through its ether and silane groups. These interactions can lead to the formation of stable complexes or facilitate specific chemical transformations. The pathways involved often depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoctane: Similar in structure but with a phenyl group instead of ethoxy groups.

    4,5-Bis(2,2,2-triphenylethyl)-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene: Contains bulkier substituents, affecting its reactivity and applications.

Uniqueness

4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene is unique due to its specific combination of ether and silane groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

90054-58-3

Molecular Formula

C12H28O4Si2

Molecular Weight

292.52 g/mol

IUPAC Name

(1,2-diethoxy-2-trimethylsilyloxyethenoxy)-trimethylsilane

InChI

InChI=1S/C12H28O4Si2/c1-9-13-11(15-17(3,4)5)12(14-10-2)16-18(6,7)8/h9-10H2,1-8H3

InChI Key

WYMQBNKGHLKCCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C(OCC)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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